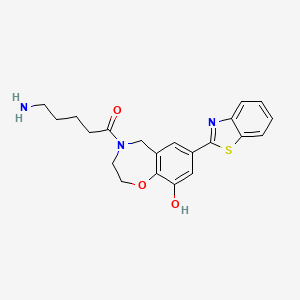![molecular formula C19H20N4O2 B5343968 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine involves its inhibition of a specific enzyme. This enzyme plays a crucial role in various biological processes, including cell growth and division. By inhibiting this enzyme, this compound can potentially slow down or stop the growth of cancer cells and prevent the progression of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on its specific application. In medicinal chemistry, this compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In pharmacology, it has been studied for its potential to treat diseases such as cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study the function of specific enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine in lab experiments include its potency as an inhibitor of a specific enzyme, its potential to be used as a tool to study the function of specific enzymes, and its potential to be developed into new drugs. The limitations of using this compound in lab experiments include the cost of synthesis, the need for specialized equipment and expertise, and the potential for side effects.
Orientations Futures
There are several future directions for the study of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine. One direction is the development of new drugs based on this compound. Another direction is the study of its potential applications in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the use of this compound as a tool to study the function of specific enzymes could lead to the development of new therapeutic targets.
Méthodes De Synthèse
The synthesis of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine involves several steps. The starting material is 6-methoxy-2-naphthaldehyde, which is reacted with morpholine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with 4-chloropyrimidine in the presence of a base to form the final product.
Applications De Recherche Scientifique
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In pharmacology, it has been studied for its potential to treat diseases such as cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study the function of specific enzymes.
Propriétés
IUPAC Name |
6-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-24-16-5-4-13-8-15(3-2-14(13)9-16)17-11-23(6-7-25-17)19-10-18(20)21-12-22-19/h2-5,8-10,12,17H,6-7,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQORUHVAWHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C4=NC=NC(=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5343893.png)



![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)

![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)

![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)